

Disodium 5'-Inosinate: A Technical Guide to Its Natural Occurrence and Commercial Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium 5'-inosinate*

Cat. No.: *B8276402*

[Get Quote](#)

Disodium 5'-inosinate (IMP), also known by the E-number E631, is the disodium salt of inosinic acid.^{[1][2]} It is a naturally occurring nucleotide that plays a crucial role in metabolism as the first nucleotide formed during purine synthesis.^[3] In the food industry, it is a widely used flavor enhancer, prized for its ability to impart a savory or "umami" taste.^{[2][4]} This is often done in synergy with monosodium glutamate (MSG) and disodium guanylate (GMP), with the combination being known as disodium 5'-ribonucleotides.^{[4][5][6]} This guide provides a detailed overview of the natural sources of Disodium 5'-inosinate and the biotechnological and chemical processes involved in its commercial production.

Natural Sources of Disodium 5'-Inosinate

Inosinate is naturally present in a variety of foods, particularly in animal tissues.^[1] The concentration of inosinate contributes significantly to the characteristic meaty and savory flavor of these foods.^[1] Excessive intake of purine-rich foods, which are high in compounds like inosine, can lead to elevated serum uric acid levels.^[7]

Table 1: Concentration of Inosinate in Various Natural Sources

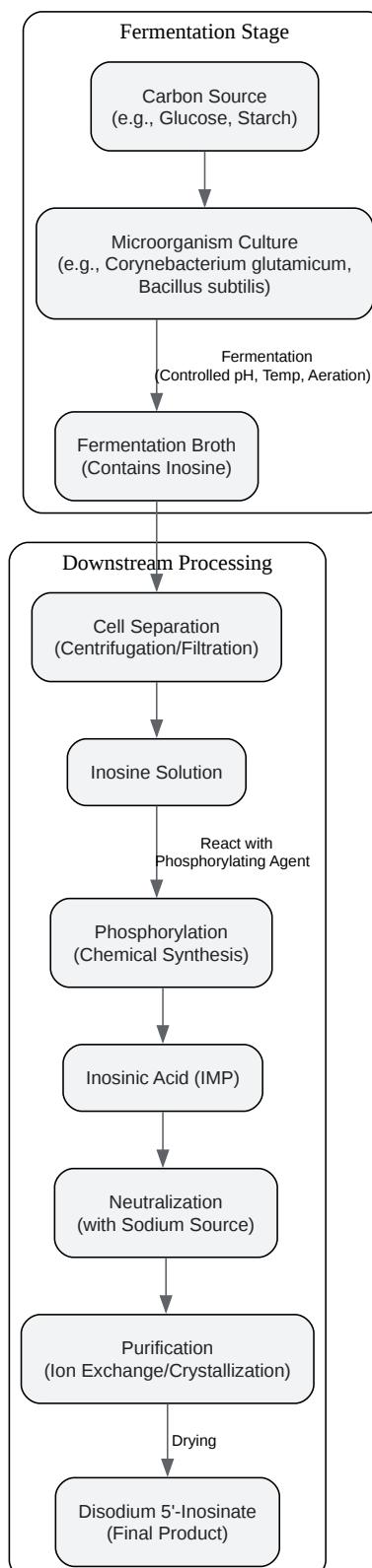
Food Source	Concentration (mg/100g)
Meat and Fish	80 - 800[5]
Pork	High[1]
Chicken	High[1]
Beef	High[8]
Dried Bonito	High[8]
Tuna	High[8]
Powdered Umami Broth	684.8 (total purines, high in IMP)[9]

Note: The concentrations can vary based on the specific cut of meat, preparation method, and age of the animal.

Chicken has been reported to have the highest level of IMP among pork, chicken, and beef.[10] The breakdown of adenosine triphosphate (ATP) post-mortem leads to the accumulation of IMP, which is then gradually degraded to inosine and hypoxanthine.[10]

Commercial Production of Disodium 5'-Inosinate

Commercial production of Disodium 5'-inosinate has evolved from direct extraction from animal tissues to more cost-effective and vegetarian-friendly biotechnological methods.[1] Today, the primary method is microbial fermentation of sugars, which allows for large-scale, controlled production without the use of animal-derived materials.[1][2]


The cornerstone of modern Disodium 5'-inosinate production is the fermentation of a carbon source, such as glucose or tapioca starch, by specific strains of bacteria.[1][2][5] Genetically modified strains of *Corynebacterium glutamicum* (also referred to as *Corynebacterium ammoniagenes*) and *Bacillus subtilis* are prominently used for their ability to overproduce inosine or inosinic acid.[1][11]

The overall workflow involves two main stages:

- Fermentation: Production of inosine by the microorganism.

- Downstream Processing: Conversion of inosine to inosinic acid, followed by purification and crystallization to yield Disodium 5'-inosinate.

Diagram 1: Commercial Production Workflow of Disodium 5'-Inosinate

[Click to download full resolution via product page](#)

Caption: Workflow for Disodium 5'-Inosinate production.

This protocol is a representative example based on studies aimed at enhancing inosine production through metabolic engineering.

1. Strain and Media Preparation:

- Microorganism: A genetically engineered strain of *Bacillus subtilis* designed for inosine overproduction (e.g., a *deoD* and *purA* double mutant).[12][13]
- Seed Medium:
 - Glucose: 20 g/L
 - Tryptone: 10 g/L
 - Yeast Powder: 15 g/L
 - Corn Steep Liquor: 7 g/L
 - NaCl: 2.5 g/L
 - Urea: 2 g/L
 - Adjust pH to 7.0-7.2.[12]
- Fermentation Medium:
 - Glucose: 140 g/L
 - Corn Steep Liquor: 16 g/L
 - Yeast Powder: 15 g/L
 - Urea: 13 g/L
 - $(\text{NH}_4)_2\text{SO}_4$: 22 g/L
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 4 g/L
 - K_2HPO_4 : 5 g/L

- CaCO_3 : 20 g/L.[12]

2. Fermentation Conditions:

- Inoculation: Inoculate a 500 mL shake flask containing the fermentation medium with the seed culture.[12]
- Temperature: Maintain at 30-32°C.[14]
- Aeration and Agitation: Culture with shaking to ensure adequate oxygen supply.[15]
- pH Control: Maintain pH between 5.0 and 7.0.[14] The production of inosine is highly dependent on maintaining the optimal pH range.[15]
- Duration: Fermentation is typically carried out for 80-120 hours.[14][16]

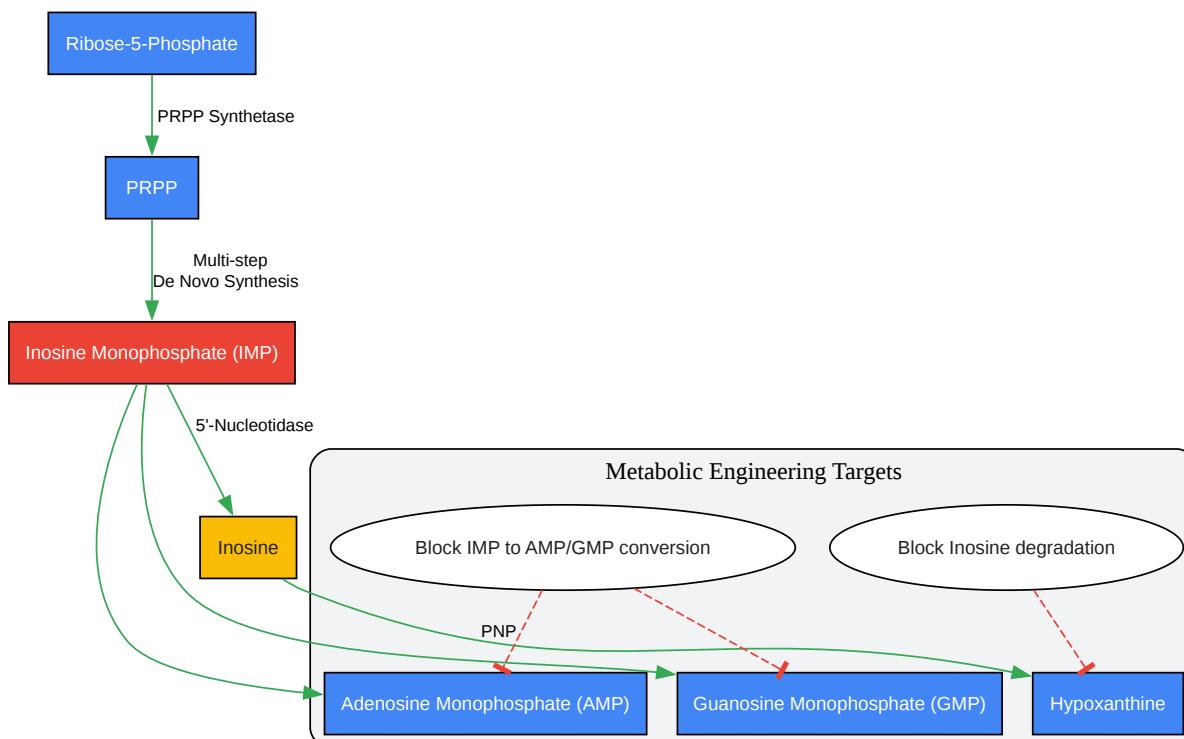
3. Yield:

- Metabolically engineered strains of *B. subtilis* have achieved inosine production titers ranging from 7.6 g/L to as high as 25.81 g/L.[13][17]

After fermentation, the inosine-rich broth undergoes several processing steps to yield the final purified product.

1. Cell Separation and Broth Concentration:

- The bacterial cells are removed from the fermentation broth through centrifugation or filtration.[18][19]
- The resulting cell-free liquid is then concentrated, often using vacuum drying, to increase the concentration of inosinic acid to 200-300 g/L.[19]


2. Chemical Synthesis: Phosphorylation of Inosine:

- The concentrated inosine is chemically converted to inosinic acid (IMP). This is typically achieved by reacting inosine with a phosphorylating agent like phosphoryl chloride (POCl_3). [2]

3. Purification and Crystallization:

- Historical Method (Ion Exchange): Early methods involved using ion-exchange resins to separate organic and inorganic substances, yielding a highly purified inosinic acid solution. However, this process generates a significant amount of wastewater.[18]
- Modern Method (Crystallization): A more environmentally friendly approach involves direct crystallization from the concentrated fermentation liquid.[18][19]
 - pH Adjustment: The pH of the concentrated liquid is adjusted to a specific range (e.g., 6-10) to facilitate crystallization.[18]
 - Heating and Cooling: The solution is heated to fully dissolve any pre-crystallized material and then cooled to induce crystallization.[18]
 - Solvent Addition: A hydrophilic organic solvent, such as methanol or ethanol, is added to the cooled liquid to further promote the crystallization of Disodium 5'-inosinate.[18]
 - Recovery: The resulting crystals are separated, for example by centrifugation, and then dried.[20]

Diagram 2: Purine Biosynthesis Pathway Leading to Inosine Monophosphate (IMP)

[Click to download full resolution via product page](#)

Caption: Simplified purine pathway and metabolic engineering targets.

Analytical Methods for Quantification

Accurate quantification of Disodium 5'-inosinate is essential for quality control in the food industry. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.

This protocol provides a general methodology for the simultaneous determination of Disodium 5'-guanylate (GMP) and Disodium 5'-inosinate (IMP).

1. Sample Preparation:

- Extraction: Extract GMP and IMP from the food sample using a suitable solvent such as deionized water, 0.1 M HCl, or 6% acetic acid.[21]

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- Column: A reverse-phase C18 column (e.g., SunFire® C18, 250 mm × 4.6 mm × 5 µm or Kromasil 100-5-C18).[21]
- Mobile Phase: An isocratic mobile phase is often used, consisting of a buffer system. A common choice is a potassium phosphate buffer with an organic modifier like methanol or acetonitrile.[21] The use of a phosphate buffer avoids the column fouling and reproducibility issues associated with ion-pairing agents.[21]
- Detection Wavelength: Set the detector to 254 nm or 255 nm for nucleotide detection.[21]
- Flow Rate and Temperature: Systematically test and optimize flow rates and column temperatures to achieve the best separation.[21]

3. Validation:

- The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21]
- Example Validation Results:
 - Linearity (R^2): >0.995
 - Recovery (Accuracy): 91.4% to 95.0%
 - Relative Standard Deviation (Precision): <5%[21]

This robust analytical method allows for the precise quantification of umami-enhancing nucleotides, which is critical for flavor standardization, product formulation, and ensuring

compliance with food labeling regulations.[\[21\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. E631 – Disodium 5'-inosinate | proE.info [proe.info]
- 2. foodadditives.net [foodadditives.net]
- 3. Inosinic acid - Wikipedia [en.wikipedia.org]
- 4. E631 - Disodium inosinate | The Vegan Catalog [thevegcat.com]
- 5. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 6. vrg.org [vrg.org]
- 7. Lactobacillus gasseri PA-3 Uses the Purines IMP, Inosine and Hypoxanthine and Reduces Their Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]
- 9. Total Purine and Purine Base Content of Common Foodstuffs for Facilitating Nutritional Therapy for Gout and Hyperuricemia [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of IMP (disodium 5'-inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De novo engineering and metabolic flux analysis of inosine biosynthesis in *Bacillus subtilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. US3111459A - Method for preparation of inosine - Google Patents [patents.google.com]
- 16. [Inosine synthesis by *Bacillus subtilis* mutants and their development in synthetic media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico-guided metabolic engineering of *Bacillus subtilis* for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN101918576A - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 19. WO2009084836A2 - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]
- 20. US4958017A - Purification of inosine from guanosine - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Disodium 5'-Inosinate: A Technical Guide to Its Natural Occurrence and Commercial Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8276402#natural-sources-and-commercial-production-of-disodium-5-inosinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com